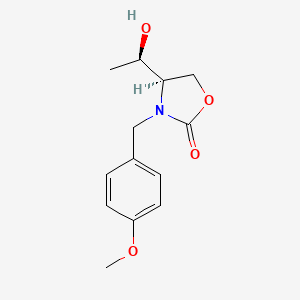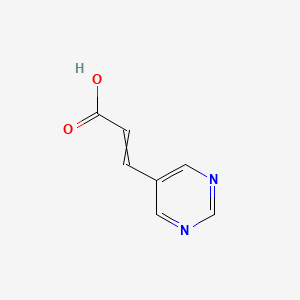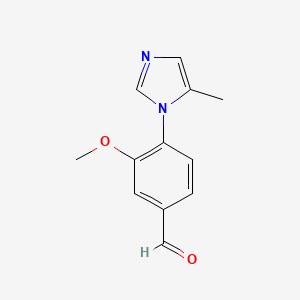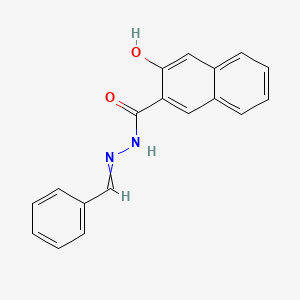![molecular formula C12H10BClO2 B8643168 (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B8643168.png)
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 4-chlorophenyl group. This compound is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid typically involves the reaction of 4-chlorophenylboronic acid with phenylmagnesium bromide or phenyl lithium. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the organometallic reagents. The general reaction scheme is as follows:
[ \text{4-Chlorophenylboronic acid} + \text{Phenylmagnesium bromide} \rightarrow \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with various halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Under certain conditions, the boronic acid group can be reduced to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation.
Boranes: Formed through reduction.
科学的研究の応用
(4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The primary mechanism of action for (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its aryl group to the palladium center.
類似化合物との比較
Phenylboronic Acid: Lacks the 4-chlorophenyl substitution, making it less sterically hindered.
4-Chlorophenylboronic Acid: Contains only the 4-chlorophenyl group without the additional phenyl ring.
2,4-Dichlorophenylboronic Acid: Contains two chlorine substituents, which can affect its reactivity and steric properties.
Uniqueness: (4'-Chloro-[1,1'-biphenyl]-2-yl)boronicacid is unique due to its dual aromatic rings and the presence of a chlorine substituent, which can influence its electronic properties and reactivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules.
特性
分子式 |
C12H10BClO2 |
|---|---|
分子量 |
232.47 g/mol |
IUPAC名 |
[2-(4-chlorophenyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H10BClO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,15-16H |
InChIキー |
LCCGSMWCUQMFQF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1C2=CC=C(C=C2)Cl)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


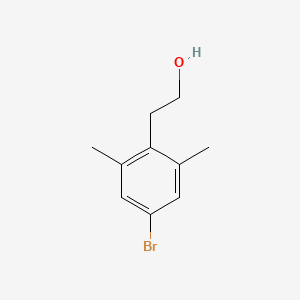
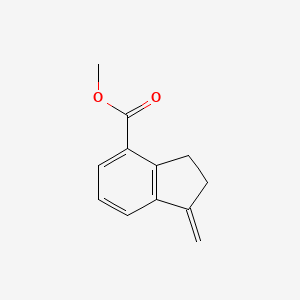


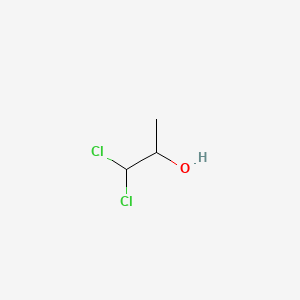
![[(2-Chloro-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8643115.png)
